molecular formula C17H23NO4 B1456582 1-Cbz-3-isopropylpiperidine-3-carboxylic Acid CAS No. 1363165-90-5

1-Cbz-3-isopropylpiperidine-3-carboxylic Acid

Cat. No. B1456582
M. Wt: 305.4 g/mol
InChI Key: ROKHTTSAFVQJAT-UHFFFAOYSA-N
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Description

1-Cbz-3-isopropylpiperidine-3-carboxylic Acid, also known by its IUPAC name 1-[(benzyloxy)carbonyl]-3-isopropyl-3-piperidinecarboxylic acid , is a chemical compound with the molecular formula C₁₇H₂₃NO₄ . It falls within the class of piperidine derivatives and is characterized by a benzyl carbamate (Cbz) protecting group attached to the piperidine ring. The compound exhibits interesting properties and has applications in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of 1-Cbz-3-isopropylpiperidine-3-carboxylic Acid involves several steps. One common approach is the protection of the piperidine nitrogen with a Cbz group, followed by carboxylation of the isopropylpiperidine intermediate. The final deprotection step yields the target compound. Detailed synthetic routes and optimization strategies can be found in the literature .


Molecular Structure Analysis

The molecular structure of 1-Cbz-3-isopropylpiperidine-3-carboxylic Acid consists of a piperidine ring with an isopropyl group and a benzyl carbamate attached. The Cbz group serves as a protecting moiety for the piperidine nitrogen. The compound’s three-dimensional arrangement influences its reactivity and interactions with other molecules .


Chemical Reactions Analysis

1-Cbz-3-isopropylpiperidine-3-carboxylic Acid can participate in various chemical reactions. These include amidation, esterification, and deprotection reactions. Researchers have explored its use as a building block for the synthesis of more complex molecules. Investigating its reactivity and compatibility with different functional groups is crucial for designing efficient synthetic routes .


Physical And Chemical Properties Analysis

  • Stability : Sensitive to light and air; store in a cool, dry place

Scientific Research Applications

Synthesis and Chemical Properties

  • Cbz-protected amino acids are crucial intermediates in the synthesis of peptides and peptidomimetics, demonstrating the importance of the Cbz group in protecting amino functions during synthetic procedures. For example, the synthesis of orthogonally protected 3,4-aziridinopiperidine as a versatile building block for the synthesis of 4-substituted 3-aminopiperidines showcases the role of Cbz in facilitating complex organic syntheses (Schramm et al., 2009).

Biological and Pharmacological Research

  • The biodegradation of environmentally persistent pharmaceuticals like carbamazepine (CBZ), using bacterial strains, is an area of active research. Studies focused on the microbial degradation of CBZ under various conditions highlight the environmental impact of pharmaceutical compounds and the potential for bioremediation (Singh et al., 2019).

Pharmaceutical Formulations and Cocrystals

  • Cocrystal formation involving carbamazepine and various carboxylic acids is investigated to enhance pharmaceutical properties such as solubility and stability. The formation and characterization of these cocrystals can provide insights into the intermolecular interactions and potential for modifying drug properties (Fu et al., 2018).

Advanced Materials and Catalysis

  • The development of new materials, such as polyesters with side amino groups derived from lysine, demonstrates the versatility of Cbz-protected amino acids in materials science. These materials have applications in biomedical fields due to their biocompatibility and functional properties (Chen et al., 2014).

Safety And Hazards

  • Disposal : Follow local regulations for disposal of chemical waste

properties

IUPAC Name

1-phenylmethoxycarbonyl-3-propan-2-ylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-13(2)17(15(19)20)9-6-10-18(12-17)16(21)22-11-14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKHTTSAFVQJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10849462
Record name 1-[(Benzyloxy)carbonyl]-3-(propan-2-yl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cbz-3-isopropylpiperidine-3-carboxylic Acid

CAS RN

139507-52-1
Record name 1-[(Benzyloxy)carbonyl]-3-(propan-2-yl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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